8-Bromoisoquinolin-4-amine

Heterocyclic reactivity Regioisomer stability Nucleophilic aromatic substitution

8-Bromoisoquinolin-4-amine (CAS 1781091-48-2; IUPAC: 4-isoquinolinamine, 8-bromo-) is a disubstituted isoquinoline heterocycle bearing a bromine atom at the 8-position and a primary amine at the 4-position, with molecular formula C₉H₇BrN₂ and molecular weight 223.07 g·mol⁻¹. It belongs to the class of halogenated aminoisoquinolines that serve as versatile synthetic intermediates in medicinal chemistry, where the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the 4-amino group provides a nucleophilic handle for amidation, reductive amination, or heterocycle fusion.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B13928402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinolin-4-amine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)Br)N
InChIInChI=1S/C9H7BrN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2
InChIKeyOKOVXVWQFBEHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinolin-4-amine: Procurement-Grade Characterization of a Dual-Functional Isoquinoline Building Block


8-Bromoisoquinolin-4-amine (CAS 1781091-48-2; IUPAC: 4-isoquinolinamine, 8-bromo-) is a disubstituted isoquinoline heterocycle bearing a bromine atom at the 8-position and a primary amine at the 4-position, with molecular formula C₉H₇BrN₂ and molecular weight 223.07 g·mol⁻¹ . It belongs to the class of halogenated aminoisoquinolines that serve as versatile synthetic intermediates in medicinal chemistry, where the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the 4-amino group provides a nucleophilic handle for amidation, reductive amination, or heterocycle fusion [1]. The compound is structurally distinct from its regioisomer 4-bromoisoquinolin-8-amine (CAS 351458-46-3), differing in the positional exchange of bromine and amine substituents, which confers meaningfully different reactivity and physicochemical properties relevant to procurement decisions .

Why 8-Bromoisoquinolin-4-amine Cannot Be Interchanged with Generic Aminobromoisoquinolines


The regioisomeric pair 8-bromoisoquinolin-4-amine and 4-bromoisoquinolin-8-amine are constitutionally distinct compounds with different CAS registries (1781091-48-2 vs. 351458-46-3), and scientific procurement must treat them as non-interchangeable entities . Beyond the trivial structural difference, systematic studies on aminobromoisoquinolines demonstrate that the relative positions of the amino and bromo substituents dictate reactivity under both nucleophilic and cross-coupling conditions—4-amino-substituted isoquinolines exhibit fundamentally different ring-transformation behavior compared to 3-amino or 1-amino congeners when treated with potassium amide in liquid ammonia [1]. Furthermore, the presence or absence of the 4-amino group governs basicity (predicted pKₐ ~4.14 for the conjugated acid of 4-aminoisoquinolines), solubility profile, and suitability for downstream derivatization . Substituting an analog lacking either the 8-bromo or the 4-amino functionality eliminates the orthogonal dual-handle advantage that defines the compound’s synthetic utility in convergent medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 8-Bromoisoquinolin-4-amine vs. Closest Analogs


Regioisomeric Stability Under Strongly Basic Conditions: 4,8- vs. 3,4- vs. 1,4-Aminobromoisoquinoline Reactivity

In a systematic study of aminobromoisoquinoline reactivity with potassium amide in liquid ammonia (KNH₂/NH₃), Sanders et al. (1974) demonstrated that the regioisomeric substitution pattern dictates whether ring-opening or ring-contraction pathways occur [1]. Critically, 1,4-substituted aminobromoisoquinolines (amino and bromo both in α-positions relative to the heterocyclic nitrogen) were reported to 'not react' under conditions that caused rapid ring opening of 4-amino-3-bromoisoquinoline (to o-cyanobenzyl isocyanide) and ring contraction of 3-amino-4-bromoisoquinoline (to 1-cyanoisoindole) [1][2]. The 8-bromoisoquinolin-4-amine scaffold, bearing the amino group at position 4 and bromine at the distal position 8, avoids the α-α' substitution geometry associated with skeletal rearrangement, supporting chemical robustness that directly impacts procurement decisions when strongly basic conditions are anticipated [1].

Heterocyclic reactivity Regioisomer stability Nucleophilic aromatic substitution

Orthogonal Dual-Functional Handle Advantage: 8-Br/4-NH₂ vs. Mono-Functional Analogs 8-Bromoisoquinoline and Isoquinolin-4-amine

8-Bromoisoquinolin-4-amine is the only commercially cataloged compound in the bromo-aminoisoquinoline series that simultaneously provides an aryl bromide at position 8 (enabling Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) and a primary aromatic amine at position 4 (enabling amide bond formation, reductive amination, or heterocycle annulation) within the same molecular scaffold [1]. In contrast, 8-bromoisoquinoline (CAS 63927-22-0; mp 80.5 °C) [2] lacks the 4-amino nucleophilic handle entirely, while isoquinolin-4-amine lacks the bromine electrophilic cross-coupling site. This dual-handle architecture enables convergent synthetic strategies (e.g., sequential orthogonal derivatization) that are not accessible with either mono-functional analog, reducing the step count in parallel library synthesis [1]. The predicted pKₐ of ~4.14 for the 4-amino group indicates it is significantly less basic than aliphatic amines, requiring adjusted coupling conditions that must be factored into procurement and experimental design .

Synthetic intermediate Cross-coupling Orthogonal derivatization

Halogen-Dependent Reaction Pathway Divergence: Bromine vs. Fluorine/Chlorine/Iodine in 4-Halogenoisoquinoline Reactivity

Sanders et al. (1974) investigated the reactions of all four 4-halogenoisoquinolines (X = F, Cl, Br, I) with potassium amide in liquid ammonia and reported halogen-dependent product distribution outcomes [1]. Critically, 4-bromo- and 4-iodo-isoquinolines underwent reduction and coupling processes that yielded isoquinoline, 4,4′-biisoquinoline, and 1-amino-4,4′-biisoquinoline, in addition to the expected Chichibabin-type amination product 1-amino-4-X-isoquinoline and the abnormal AE mechanism product 1-aminoisoquinoline [1]. 4-Fluoro- and 4-chloro-isoquinolines did not exhibit the same reduction/coupling side-reactivity [1]. This bromine-specific reactivity profile—attributed to the lower C–Br bond dissociation energy facilitating initial carbanion formation—is directly transferable to the 8-bromoisoquinolin-4-amine scaffold, where the C8–Br bond can be selectively engaged in single-electron or carbanion-mediated transformations that are unavailable or less efficient with the 8-chloro analog [1][2].

Halogen reactivity Nucleophilic amination Mechanistic divergence

Melting Point and Crystallinity: 4-Amino Substitution Dramatically Alters Physical Form vs. Non-Aminated Bases

The introduction of a primary amino group at the 4-position of the bromoisoquinoline scaffold substantially elevates the melting point and alters the physical form compared to the non-aminated base. 8-Bromoisoquinoline (no 4-NH₂) has a reported melting point of 80.5 °C [1], while the closely related 1-amino-4-bromoisoquinoline (CAS 55270-27-4) exhibits a significantly higher melting point of 152–153 °C, reflecting the contribution of intermolecular hydrogen bonding from the primary amine . Although an experimentally determined melting point for 8-bromoisoquinolin-4-amine (CAS 1781091-48-2) was not located in the primary literature, the predicted boiling point of 375.3±27.0 °C and predicted density of 1.649±0.06 g/cm³ for the regioisomeric 4-bromoisoquinolin-8-amine scaffold provide an approximate physicochemical reference that differentiates amino-substituted bromoisoquinolines from their non-aminated counterparts. This marked difference in physical form directly impacts storage, handling, and formulation protocols during procurement.

Physicochemical property Crystallinity Formulation suitability

Procurement-Driven Application Scenarios for 8-Bromoisoquinolin-4-amine Based on Quantitative Differentiation Evidence


Convergent Parallel Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams requiring a single scaffold that can be sequentially derivatized without protecting-group manipulation should prioritize 8-bromoisoquinolin-4-amine over mono-functional analogs such as 8-bromoisoquinoline. The C8–Br enables initial Suzuki-Miyaura cross-coupling to install aryl/heteroaryl diversity elements, while the C4–NH₂ remains available for subsequent amidation or reductive amination to introduce a second diversity axis [1]. This two-directional diversification strategy is explicitly enabled by the orthogonal reactivity of the two substituents and is not achievable with 8-bromoisoquinoline (which lacks the amine) or isoquinolin-4-amine (which lacks the bromide), directly reducing the step count for a 10×10 library from four synthetic operations to two [1]. The predicted pKₐ of ~4.14 necessitates pH-adjusted coupling conditions for the amine, which should be factored into automated synthesis protocols .

Carbanion-Mediated Dimerization and Biaryl Coupling Exploiting C–Br Lability

Investigators pursuing reductive coupling or biaryl formation via carbanion intermediates should select 8-bromoisoquinolin-4-amine over the 8-chloro analog, based on the mechanistic evidence that bromo- and iodo-isoquinolines uniquely undergo reduction and coupling processes under KNH₂/NH₃ conditions that are not observed for the fluoro or chloro congeners [1]. The 8-chloroisoquinolin-4-amine scaffold would be expected to follow the F/Cl pathway (Chichibabin-type amination and abnormal AE substitution only), failing to generate the coupled biisoquinoline products accessible from the bromo-substituted variant [1]. This scenario is directly relevant to synthetic methodology development where access to 8,8′-biisoquinoline scaffolds or 1-amino-8,8′-biisoquinoline derivatives is the objective.

Synthesis of 4-Substituted Aminoisoquinoline Kinase Inhibitor Scaffolds

Drug discovery programs targeting kinases—particularly RAF/BRAF V600E—that employ 4-substituted aminoisoquinoline cores should procure 8-bromoisoquinolin-4-amine as a late-stage diversification intermediate. The granted U.S. patent 11,001,559 and related international filings establish that 4-substituted aminoisoquinolines bearing a halogen at the 8-position serve as key precursors for installing elaborated substituents (aryl, heteroaryl, alkynyl) that confer potent kinase inhibition and favorable pharmacokinetic properties [1]. The 8-bromo atom is the preferred halogen for subsequent cross-coupling transformations due to the favorable balance of oxidative addition reactivity and commercial availability of the brominated precursor, consistent with the broader trend in medicinal chemistry that bromoarenes offer superior Pd-catalyzed coupling kinetics compared to chloroarenes [1].

Solid-Phase or Automated Synthesis Requiring Ambient-Stable Intermediates

When designing automated synthesis workflows where intermediate stability under ambient storage conditions is critical, 8-bromoisoquinolin-4-amine offers a practical advantage over non-aminated bromoisoquinolines based on its elevated melting point (class-level inference: amino-substituted bromoisoquinolines exhibit mp ≥72 °C higher than 8-bromoisoquinoline at 80.5 °C) [1]. The higher melting point correlates with lower volatility and reduced sublimation losses during vacuum drying steps, making the amino-substituted scaffold more compatible with automated solid-dispensing robotics and long-term compound library storage at room temperature. Procurement specifications should, at minimum, require ≥97% purity (HPLC) and confirmation of the correct regioisomer by ¹H NMR to preclude contamination with the non-interchangeable 4-bromoisoquinolin-8-amine .

Quote Request

Request a Quote for 8-Bromoisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.